molecular formula C10H13N B14431649 N-(2,4-Dimethylphenyl)aziridine CAS No. 78376-89-3

N-(2,4-Dimethylphenyl)aziridine

Cat. No.: B14431649
CAS No.: 78376-89-3
M. Wt: 147.22 g/mol
InChI Key: NQZOVVVCUVBACC-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)aziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of aziridines often involves the use of large-scale cyclization reactions of amino alcohols or the addition of nitrenes to alkenes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)

    Oxidizing Agents: Hydrogen peroxide, peracids

Major Products:

Scientific Research Applications

Chemistry: N-(2,4-Dimethylphenyl)aziridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its high reactivity makes it a valuable building block for constructing complex molecules .

Biology and Medicine: In medicinal chemistry, aziridines are explored for their potential as anticancer agents due to their ability to alkylate DNA. This compound, in particular, has shown promise in preclinical studies for its cytotoxic effects on cancer cells .

Industry: Aziridines are used in the production of polymers and coatings. This compound can be incorporated into polymer chains to introduce reactive sites, enhancing the material’s properties .

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)aziridine involves the nucleophilic attack on the aziridine ring, leading to ring opening and subsequent reactions. The strained three-membered ring makes the nitrogen atom highly reactive, allowing it to interact with various molecular targets. In biological systems, this reactivity can lead to the alkylation of DNA and proteins, disrupting cellular processes and leading to cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the 2,4-dimethylphenyl group, which increases its reactivity and allows for selective transformations in organic synthesis. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry .

Properties

CAS No.

78376-89-3

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)aziridine

InChI

InChI=1S/C10H13N/c1-8-3-4-10(9(2)7-8)11-5-6-11/h3-4,7H,5-6H2,1-2H3

InChI Key

NQZOVVVCUVBACC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC2)C

Origin of Product

United States

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